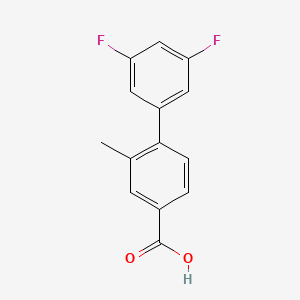

4-(3,5-Difluorophenyl)-3-methylbenzoic acid

Description

4-(3,5-Difluorophenyl)-3-methylbenzoic acid (CAS: 625446-23-3) is a fluorinated benzoic acid derivative featuring a 3-methyl substituent on the benzene ring and a 3,5-difluorophenyl group at the para position. Its molecular formula is C₁₄H₁₀F₂O₂, with a molecular weight of 266.23 g/mol .

Properties

IUPAC Name |

4-(3,5-difluorophenyl)-3-methylbenzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10F2O2/c1-8-4-9(14(17)18)2-3-13(8)10-5-11(15)7-12(16)6-10/h2-7H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUOWROUZXJHRQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)O)C2=CC(=CC(=C2)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10F2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689627 | |

| Record name | 3',5'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261964-51-5 | |

| Record name | 3',5'-Difluoro-2-methyl[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689627 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Difluorophenyl)-3-methylbenzoic acid typically involves the introduction of fluorine atoms onto a phenyl ring followed by the attachment of a benzoic acid moiety. One common method involves the use of 3,5-difluorobenzene as a starting material, which undergoes a Friedel-Crafts acylation reaction with 3-methylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, is becoming increasingly important in industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Difluorophenyl)-3-methylbenzoic acid can undergo various chemical reactions, including:

Oxidation: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

Substitution: The fluorine atoms on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium or chromium trioxide in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.

Major Products Formed

Oxidation: 4-(3,5-Difluorophenyl)-3-carboxybenzoic acid.

Reduction: 4-(3,5-Difluorophenyl)-3-methylbenzyl alcohol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Properties

Research has indicated that derivatives of benzoic acids, including 4-(3,5-difluorophenyl)-3-methylbenzoic acid, exhibit promising anticancer activities. The compound can act as a scaffold for the development of new anticancer agents due to its ability to modulate biological pathways involved in tumor growth and proliferation.

A study published in Royal Society of Chemistry Advances highlights the role of biphenyl derivatives in medicinal chemistry, noting their use in developing anti-tumor drugs. The structural modifications involving fluorinated phenyl groups enhance the pharmacological profile of these compounds, making them suitable candidates for further development in cancer therapeutics .

1.2 Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It is believed that the introduction of difluorophenyl groups can enhance the interaction with biological targets involved in inflammatory processes. This has implications for developing treatments for chronic inflammatory diseases.

Agrochemical Applications

2.1 Herbicide Development

This compound serves as a crucial intermediate in the synthesis of herbicides. Its derivatives have been formulated into various agrochemical products aimed at controlling unwanted vegetation effectively.

A patent (US20230104990A1) describes the use of this compound in creating stable formulations for herbicides that can be applied in different forms such as wettable powders and granules. These formulations are designed to enhance efficacy while minimizing environmental impact .

2.2 Plant Protection Agents

The compound's derivatives are also being explored as plant protection agents against pests and diseases. Research indicates that these compounds can disrupt pest feeding and reproduction, thereby protecting crops from damage without harming beneficial organisms .

Synthesis and Structural Modifications

The synthesis of this compound can be achieved through various synthetic routes that allow for further modifications to enhance its biological activity. For instance, late-stage functionalization techniques enable chemists to introduce additional functional groups that can improve solubility and target specificity .

Data Tables

Case Studies

-

Case Study 1: Anticancer Activity

A study evaluating the anticancer potential of fluorinated benzoic acids demonstrated significant cytotoxic effects against various cancer cell lines, suggesting that this compound could be developed further into a therapeutic agent. -

Case Study 2: Herbicide Efficacy

Field trials using formulations containing this compound showed effective control of specific weed species while maintaining crop safety, highlighting its potential as a selective herbicide.

Mechanism of Action

The mechanism of action of 4-(3,5-Difluorophenyl)-3-methylbenzoic acid depends on its specific application. In biological systems, the fluorine atoms can enhance the compound’s ability to interact with biological targets, such as enzymes or receptors, by increasing its lipophilicity and metabolic stability. The presence of the carboxylic acid group allows for interactions with active sites through hydrogen bonding and electrostatic interactions, potentially inhibiting or modulating the activity of target proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Difluorophenyl Substitutions

Several fluorinated benzoic acid derivatives share structural similarities with the target compound. Key examples include:

a) 3,5-Difluorobenzoic Acid (CAS: 455-40-3)

- Molecular Formula : C₇H₄F₂O₂

- Molecular Weight : 158.10 g/mol

- Key Features : Lacks the methyl group and additional benzene ring present in the target compound.

- Applications : Used as a chemical intermediate in organic synthesis .

b) 4-(2,4-Difluorophenyl)-2-fluorobenzoic Acid (CAS: 505082-86-0)

- Molecular Formula : C₁₃H₇F₃O₂

- Molecular Weight : 268.19 g/mol

- Key Features : Contains a 2,4-difluorophenyl group and a fluorine atom at the ortho position of the benzoic acid.

- Notes: No specific applications reported, but its substitution pattern may influence electronic properties and binding affinity in drug design .

c) 4-(3,5-Difluorophenyl)-2-fluorobenzoic Acid (CAS: 1184828-51-0)

Complex Derivatives with Agrochemical Relevance

Diflufenzopyr (CAS: 109293-97-2)

- Molecular Formula : C₁₅H₁₂F₂N₄O₃

- Molecular Weight : 334.28 g/mol

- Key Features : Incorporates a nicotinic acid backbone and a 3,5-difluorophenyl semicarbazone group.

- Applications : Commercial herbicide (e.g., Distinct®) targeting weed growth inhibition via auxin transport disruption .

- Contrast : The target compound lacks the nicotinic acid moiety and semicarbazone functionality, likely rendering it inactive as an herbicide.

Antimicrobial Hydrazone Derivatives

Hydrazone derivatives of 4-[3-(2,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl] benzoic acid exhibit antimicrobial activity against pathogens like Staphylococcus aureus .

Comparative Data Table

Key Research Findings and Limitations

- Bioactivity Gaps : Unlike hydrazone derivatives or diflufenzopyr , the target compound lacks functional groups critical for antimicrobial or herbicidal activity.

- Discontinuation Rationale : The discontinuation of this compound may stem from poor efficacy, solubility issues, or synthetic challenges compared to analogs.

Biological Activity

4-(3,5-Difluorophenyl)-3-methylbenzoic acid, a derivative of benzoic acid, has garnered attention in recent years due to its potential biological activities. This compound is characterized by the presence of fluorine substituents on the phenyl ring and a methyl group on the benzoic acid moiety, which may influence its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure

The chemical structure of this compound is represented as follows:

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit various enzymes involved in metabolic pathways. For instance, it may interact with proteolytic enzymes such as cathepsins, which are crucial for protein degradation and cellular homeostasis .

- Antioxidant Activity : Studies have indicated that benzoic acid derivatives possess antioxidant properties that help in scavenging free radicals, thereby protecting cells from oxidative stress .

- Anti-inflammatory Effects : The compound exhibits anti-inflammatory activity by modulating cytokine production and inhibiting inflammatory pathways .

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. In vitro assays demonstrated significant cytotoxic effects against cancer cell lines such as MDA-MB-231 (breast cancer) and Hep-G2 (liver cancer). The compound induced apoptosis through the activation of caspase pathways and inhibition of cell proliferation markers .

Antimicrobial Properties

The compound has also shown promising antimicrobial activity against various bacterial strains. The minimum inhibitory concentration (MIC) values were determined for several pathogens, indicating its potential as an antibacterial agent. Notably, its efficacy was compared with standard antibiotics, showing comparable or superior activity in some cases .

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers evaluated the effects of this compound on breast cancer cells. The results indicated that at concentrations ranging from 1 to 10 µM, the compound significantly reduced cell viability and induced apoptosis through mitochondrial pathways. The study concluded that this compound could serve as a lead for developing new anticancer agents .

Case Study 2: Antimicrobial Efficacy

A separate investigation focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results revealed that it exhibited a broad spectrum of activity with MIC values ranging from 32 to 128 µg/mL. The study emphasized the need for further exploration into its mechanism of action and potential clinical applications .

Comparative Data Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.